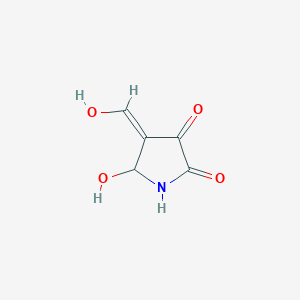
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. The presence of hydroxyl and hydroxymethylene groups in its structure makes it a unique compound with potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione typically involves the construction of the pyrrolidine-2,3-dione core followed by functionalization at the 4 and 5 positions. One common method involves the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then cyclized to form the pyrrolidine-2,3-dione core . The hydroxyl and hydroxymethylene groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione has several scientific research applications:
作用機序
The mechanism of action of 5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxyl and hydroxymethylene groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,3-dione: Lacks the hydroxyl and hydroxymethylene groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2,3-dioxopyrrolidine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione is unique due to the presence of both hydroxyl and hydroxymethylene groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in both chemical synthesis and biological applications .
特性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
(4E)-5-hydroxy-4-(hydroxymethylidene)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C5H5NO4/c7-1-2-3(8)5(10)6-4(2)9/h1,4,7,9H,(H,6,10)/b2-1- |
InChIキー |
QBSHBZZBYDYWOL-UPHRSURJSA-N |
異性体SMILES |
C(=C/1\C(NC(=O)C1=O)O)\O |
正規SMILES |
C(=C1C(NC(=O)C1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


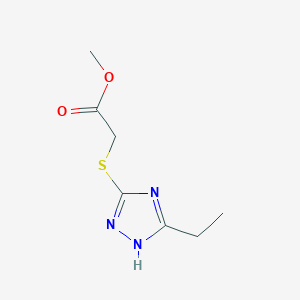
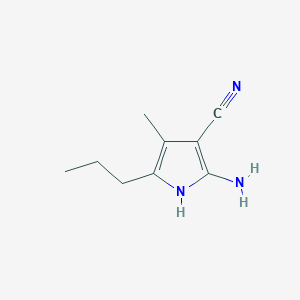

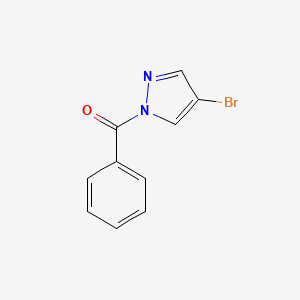
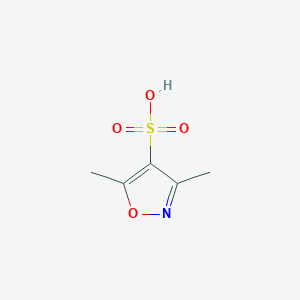
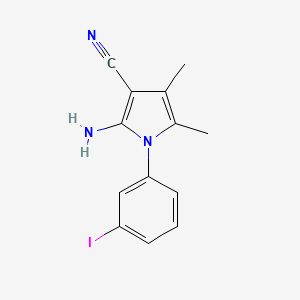
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)

![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)

![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
